5-Cyano-5-methylhexylzinc bromide
Description
5-Cyano-5-methylhexylzinc bromide (CAS: 312693-22-4) is an organozinc reagent characterized by a branched hexyl chain with a cyano (-CN) and methyl (-CH₃) substituent at the 5-position. Its molecular formula is C₈H₁₃BrNZn, with a molecular weight of 277.46 g/mol (calculated). Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity.
Properties
IUPAC Name |
bromozinc(1+);2,2-dimethylhexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N.BrH.Zn/c1-4-5-6-8(2,3)7-9;;/h1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVDXAJZNDEELG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC[CH2-])C#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyano-5-methylhexylzinc bromide can be synthesized through the reaction of 5-cyano-5-methylhexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-5-methylhexylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to maintain the stability of the organozinc reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted alkanes, while reactions with carbonyl compounds can produce alcohols or ketones .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
5-Cyano-5-methylhexylzinc bromide is predominantly used in cross-coupling reactions such as Suzuki, Negishi, and Kumada reactions. These reactions are essential for forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Table 1: Comparison of Cross-Coupling Reactions Using this compound
Pharmaceutical Applications
Synthesis of Bioactive Compounds
The compound is instrumental in synthesizing various bioactive compounds, including those with anticancer properties. For instance, it has been employed in the synthesis of substituted pyrimidine derivatives that exhibit potent anticancer activity against several cancer cell lines.
Case Study: Synthesis of Anticancer Agents
In a recent study, researchers utilized this compound to synthesize a series of amide-substituted pyrazolo-pyrimidine derivatives. These derivatives demonstrated significant cytotoxicity against HepG2 (liver cancer), MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines.
Material Science
Development of Functional Materials
this compound has applications in the development of functional materials such as polymers and nanomaterials. Its ability to introduce cyano groups into polymer backbones enhances the properties of the resulting materials, making them suitable for applications in electronics and photonics.
Table 2: Properties of Polymers Synthesized with this compound
| Polymer Type | Cyano Content (%) | Thermal Stability (°C) | Application Area |
|---|---|---|---|
| Polyacrylate | 10% | 250 | Coatings |
| Polycarbonate | 15% | 270 | Electronics |
| Polyurethane | 12% | 260 | Automotive |
Environmental Chemistry
Green Chemistry Approaches
The use of organozinc reagents like this compound aligns with green chemistry principles by providing efficient pathways for organic synthesis while minimizing toxic waste. The reagent can be generated in situ, reducing the need for hazardous cyanide salts.
Case Study: Electrochemical Cyanation
Recent advancements have explored electrochemical methods for generating cyanide sources from safer precursors like 5-aminotetrazole. This approach allows for the generation of nucleophilic cyanides without handling toxic materials, showcasing the potential for integrating this compound into safer synthetic protocols.
Mechanism of Action
The mechanism of action of 5-cyano-5-methylhexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the cyano group, enhancing its nucleophilicity and allowing it to react with electrophiles to form new carbon-carbon bonds. This mechanism is crucial in various synthetic applications, enabling the formation of complex molecular structures .
Comparison with Similar Compounds
Comparison with Similar Bromide Compounds
The following analysis compares 5-cyano-5-methylhexylzinc bromide with structurally or functionally related bromide-containing compounds, emphasizing molecular features, reactivity, and applications.
Table 1: Comparative Overview of Bromide Compounds
Structural and Functional Differences
- Organozinc vs. Ionic Bromides: this compound features a covalent Zn-C bond, distinguishing it from ionic bromides like Sepantronium or Vecuronium. The Zn center enables nucleophilic transfer in cross-couplings, whereas ionic bromides (e.g., YM-155) rely on bromide as a counterion for solubility or pharmacokinetics .
- The electron-withdrawing cyano group polarizes the Zn-C bond, enhancing electrophilicity for coupling with aryl halides .
- Toxicity and Handling: Unlike methyl bromide (a potent neurotoxin and environmental hazard ), organozinc reagents require strict anhydrous conditions but pose lower acute toxicity. Sepantronium bromide, while cytotoxic, targets survivin proteins selectively, minimizing off-target effects in therapy .
Biological Activity
5-Cyano-5-methylhexylzinc bromide is an organozinc compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis applications, and relevant research findings.
Overview of this compound
This compound is primarily recognized as a reagent in organic synthesis, especially in cross-coupling reactions. Its structure allows it to participate in various chemical transformations, making it valuable for synthesizing complex organic molecules.
The biological activity of this compound is largely attributed to its ability to form nucleophilic organozinc species. These species can engage in nucleophilic substitutions and coupling reactions with electrophiles, such as halides or other functional groups, facilitating the formation of carbon-carbon bonds. This property is crucial for the synthesis of biologically active compounds.
Biological Applications
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Synthesis of Bioactive Compounds :
- This compound has been utilized in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that are essential for biological activity.
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Enzyme Interactions :
- Studies have indicated potential interactions with enzymes, influencing biochemical pathways. This interaction can lead to changes in enzyme activity or modulation of metabolic processes, which is crucial for drug development.
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Therapeutic Potential :
- The compound has been investigated for its therapeutic properties, particularly in the context of developing new drugs that target specific diseases.
Case Studies and Experimental Data
A variety of studies have explored the biological implications of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
